molecular formula C14H13BrN2OS B2667999 3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313529-43-0

3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2667999
CAS No.: 313529-43-0
M. Wt: 337.24
InChI Key: AAAHVCCQJOYQGA-UHFFFAOYSA-N
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Description

3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. While direct studies on this specific compound are limited, its structure incorporates two privileged pharmacophores: a benzamide moiety and a 4,5,6,7-tetrahydro-1,3-benzothiazole ring. This class of compounds is extensively investigated for its potential biological activities. Structurally related compounds featuring the tetrahydrobenzothiazole scaffold have demonstrated promising antifungal properties in scientific studies . Furthermore, benzamide derivatives, in general, are a key focus in early-stage drug discovery for various applications, including as potential cell differentiation inducers and antineoplastic agents . The molecular framework is also found in compounds subjected to detailed analytical techniques, such as single-crystal X-ray analysis, to understand their three-dimensional structure and intermolecular interactions, which is crucial for rational drug design . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for probing structure-activity relationships (SAR). It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAHVCCQJOYQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The bromination of the benzamide moiety is achieved by treating the compound with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Coupling Reaction: The final step involves the coupling of the brominated benzamide with the tetrahydrobenzothiazole ring. This can be achieved through a nucleophilic substitution reaction using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydrobenzothiazole derivatives.

Scientific Research Applications

3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the benzothiazole ring play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
3-Bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Target) C₁₄H₁₃BrN₂OS - 3-Bromo on benzamide
- Tetrahydrobenzothiazole amine
345.24 (calculated) Rigid bicyclic amine; bromine enhances halogen bonding
N-Allyl-2-bromo-5-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide C₁₇H₁₆BrFN₂OS - 2-Bromo, 5-fluoro on benzamide
- Allyl group on amine
- Tetrahydrobenzothiazole
395.29 Fluorine increases electronegativity; allyl introduces steric bulk
2,6-Dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide C₁₆H₁₆Cl₂N₂O₂S - 2,6-Dichloro on benzamide
- 5,5-Dimethyl and 7-oxo on tetrahydrobenzothiazole
379.28 (calculated) Oxo and dimethyl groups enhance solubility; dichloro improves stability
3-Methyl-4-nitro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide C₁₇H₁₈N₃O₄S - 3-Methyl, 4-nitro on benzamide
- 5,5-Dimethyl and 7-oxo on tetrahydrobenzothiazole
376.41 (calculated) Nitro group increases electrophilicity; methyl aids lipophilicity
4-Fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide C₁₃H₁₃FN₂O₂S₂ - Sulfonamide instead of benzamide
- 4-Fluoro on benzene
312.38 Sulfonamide enhances hydrogen-bonding; fluorine modulates bioavailability

Key Research Findings

Electronic and Steric Effects: The 3-bromo substituent in the target compound enhances halogen bonding, a critical interaction in protein-ligand binding. In contrast, the 2-bromo-5-fluoro analog () combines halogen and fluorine effects for improved target selectivity .

Solubility and Stability :

  • Oxo and dimethyl groups () increase solubility in polar solvents compared to the unmodified tetrahydrobenzothiazole in the target compound. For example, the 7-oxo group in facilitates hydrogen bonding with aqueous environments .
  • Dichloro substituents () improve thermal stability due to strong electron-withdrawing effects, making the compound more resistant to degradation .

Functional Group Replacements :

  • Replacing benzamide with sulfonamide () alters hydrogen-bonding patterns. Sulfonamides are often more acidic, enhancing solubility but reducing membrane permeability .

Biological Activity

3-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom at the 3-position of the benzamide moiety and a tetrahydrobenzothiazole ring. The general synthetic route involves several key steps:

  • Bromination of Benzamide : The initial step introduces the bromine atom.
  • Formation of Tetrahydrobenzothiazole : Cyclization of precursors to form the thiazole ring.
  • Coupling Reaction : The final step involves coupling the brominated benzamide with the thiazole derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.

This multi-step synthesis is crucial for obtaining high yields and purity of the target compound.

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds similar to this compound exhibit significant anticancer activity. For instance, compounds designed as fibroblast growth factor receptor (FGFR) inhibitors showed promising results against non-small cell lung cancer (NSCLC) cell lines. One notable derivative demonstrated IC50 values ranging from 1.25 to 2.31 µM across various NSCLC lines . This suggests that modifications in the benzamide structure can enhance biological efficacy.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle at the G2 phase in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancerous cells.

Case Study 1: FGFR Inhibition

A study focused on synthesizing various benzamide derivatives as FGFR inhibitors found that certain substitutions significantly enhanced their inhibitory activity against FGFR1. The binding affinity was assessed through molecular docking studies, indicating that these compounds could effectively disrupt FGFR signaling pathways critical for tumor growth .

Case Study 2: Antimicrobial Activity

Another area of research explored the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound were evaluated for their ability to inhibit bacterial growth. Results showed that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Findings
4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideAnticancerEffective against NSCLC with IC50 values < 3 µM
2-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideAntimicrobialInhibitory effects on bacterial strains
3-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideAntiviralPotential activity against viral infections

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